molecular formula C18H13ClFNO2 B3037392 4-Chloro-3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1,2-dihydronaphthalene CAS No. 477887-89-1

4-Chloro-3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1,2-dihydronaphthalene

Cat. No.: B3037392
CAS No.: 477887-89-1
M. Wt: 329.8 g/mol
InChI Key: IXXTZXFVDRBURD-SRZZPIQSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1,2-dihydronaphthalene is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a chloro group, a fluorobenzoyl group, and an oxime functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1,2-dihydronaphthalene typically involves multiple steps. One common method includes the following steps:

    Starting Material: The synthesis begins with 4-chloronaphthalene.

    Formation of Oxime: The 4-chloronaphthalene is reacted with hydroxylamine hydrochloride in the presence of a base to form the oxime derivative.

    Introduction of Fluorobenzoyl Group: The oxime derivative is then reacted with 4-fluorobenzoyl chloride in the presence of a base such as pyridine to introduce the fluorobenzoyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1,2-dihydronaphthalene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1,2-dihydronaphthalene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-Chloro-3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1,2-dihydronaphthalene involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, while the fluorobenzoyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1,2-dihydronaphthalene: The parent compound.

    3-Chloro-4-fluorobenzoyl chloride: A precursor in the synthesis of the parent compound.

    4-Fluorobenzoyl chloride: Another precursor used in the synthesis.

Uniqueness

This compound is unique due to the combination of its chloro, fluorobenzoyl, and oxime functionalities. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.

Properties

IUPAC Name

[(E)-(1-chloro-3,4-dihydronaphthalen-2-yl)methylideneamino] 4-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFNO2/c19-17-14(6-5-12-3-1-2-4-16(12)17)11-21-23-18(22)13-7-9-15(20)10-8-13/h1-4,7-11H,5-6H2/b21-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXTZXFVDRBURD-SRZZPIQSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C2=CC=CC=C21)Cl)C=NOC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=C(C2=CC=CC=C21)Cl)/C=N/OC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1,2-dihydronaphthalene
Reactant of Route 2
Reactant of Route 2
4-Chloro-3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1,2-dihydronaphthalene
Reactant of Route 3
Reactant of Route 3
4-Chloro-3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1,2-dihydronaphthalene
Reactant of Route 4
4-Chloro-3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1,2-dihydronaphthalene
Reactant of Route 5
4-Chloro-3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1,2-dihydronaphthalene
Reactant of Route 6
4-Chloro-3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1,2-dihydronaphthalene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.